Methyl octadeca-9,13-diynoate
Description
Methyl octadeca-9,13-diynoate is an acetylenic fatty acid methyl ester characterized by two triple bonds at positions 9 and 13 in its 18-carbon backbone (Figure 1). Its molecular formula is C₁₉H₃₀O₂, with a molecular weight of 290.4 g/mol (CAS No. 18202-24-9) . The compound’s structure includes a methyl ester group and conjugated triple bonds, which confer high reactivity and unique physicochemical properties. It is primarily synthesized via catalytic methods (e.g., palladium-mediated coupling) to introduce triple bonds regioselectively . Applications span organic synthesis, materials science, and biochemical research, where its unsaturated structure enables participation in click chemistry and polymerization reactions.
Properties
CAS No. |
58444-05-6 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-9,13-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-5,8-9,12-18H2,1-2H3 |
InChI Key |
IMOSSPVZDLRCEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCC#CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-9,13-diynoate can be synthesized through various methods. One common approach involves the reaction of octadec-9-ynoic acid with methanol in the presence of a catalyst . The reaction typically requires specific conditions such as elevated temperatures and the use of a strong acid catalyst to facilitate esterification .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield . The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-9,13-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used reagents for the oxidation of this compound.
Reduction: Hydrogenation of the compound can be achieved using palladium on carbon as a catalyst under hydrogen gas.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium methoxide.
Major Products Formed
Scientific Research Applications
Methyl octadeca-9,13-diynoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl octadeca-9,13-diynoate involves its interaction with molecular targets through its reactive triple bonds . These interactions can lead to the formation of various reactive intermediates, which can further react with biological molecules . The pathways involved in its action include oxidative stress and disruption of cellular membranes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Differences and Reactivity
- Triple Bonds vs. Double Bonds: Diynoates (e.g., this compound) exhibit greater reactivity than dienoates (e.g., methyl linoleate) due to sp-hybridized carbons in triple bonds, enabling rapid cycloaddition and polymerization .
- Positional Effects: Shifting triple bond positions (e.g., 9,12 vs. 9,13) alters conjugation and stability. Methyl octadeca-9,12-diynoate shows stronger antimicrobial effects than the 9,13 isomer, likely due to optimized interaction with microbial membranes .
- Mixed Unsaturation: Compounds like methyl octadeca-9,14-dien-12-ynoate combine triple and double bonds, facilitating interactions with cellular receptors (e.g., inflammation pathways) .
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